![molecular formula C9H17NO B13192888 {2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is a bicyclic amine with a hydroxyl group attached to the carbon atom. This compound is known for its unique structure, which includes a bicyclo[2.2.2]octane framework. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminobicyclo[2.2.2]octan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminobicyclo[2.2.2]octan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
{2-Aminobicyclo[2.2.2]octan-2-one}: A ketone derivative with similar structural features.
{2-Hydroxybicyclo[2.2.2]octane}: A hydroxyl derivative without the amino group.
{2-Aminobicyclo[2.2.2]octane}: A compound lacking the hydroxyl group.
Uniqueness
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of both an amino and a hydroxyl group on the bicyclo[2.2.2]octane framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(2-amino-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H17NO/c10-9(6-11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
InChIキー |
HALAUARFMFIWQS-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CC2(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B13192809.png)
![2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
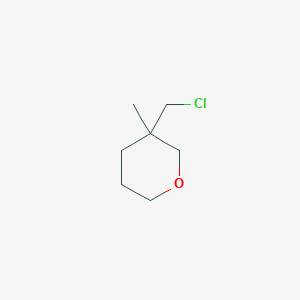
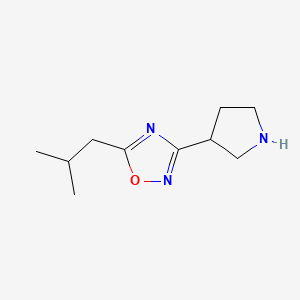
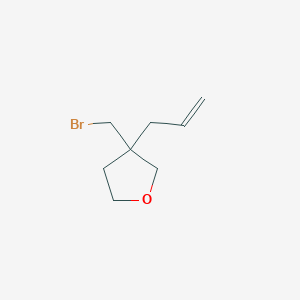
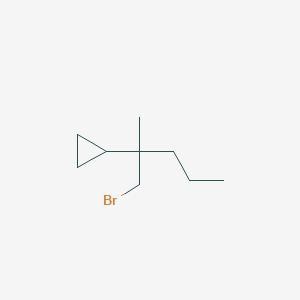
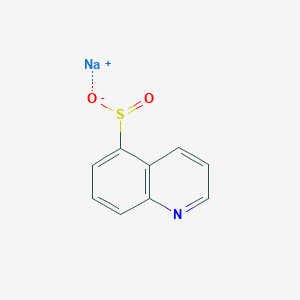
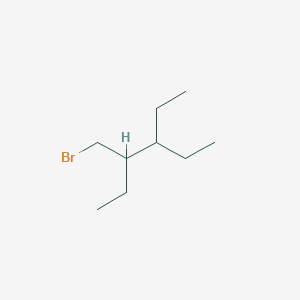
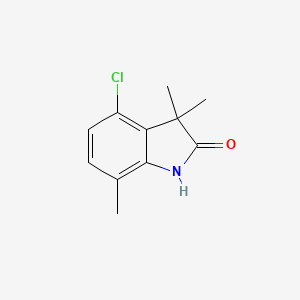
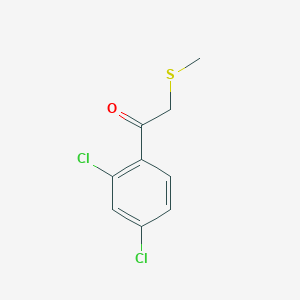
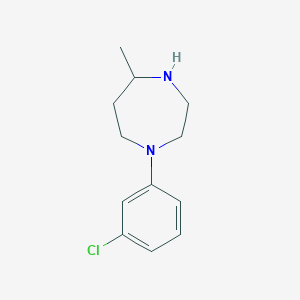
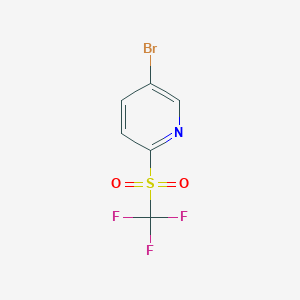
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)
